methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
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Overview
Description
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is an organic compound with the molecular formula C16H16BrNO4S. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylethyl group attached to a glycinate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-(2-phenylethyl)glycine methyl ester. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include iodinated or fluorinated derivatives.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
- Methyl N-[(4-fluorophenyl)sulfonyl]-N-(2-phenylethyl)glycinate
Uniqueness
Methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-23-17(20)13-19(12-11-14-5-3-2-4-6-14)24(21,22)16-9-7-15(18)8-10-16/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXGKFZPVXAXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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